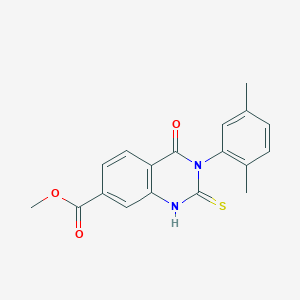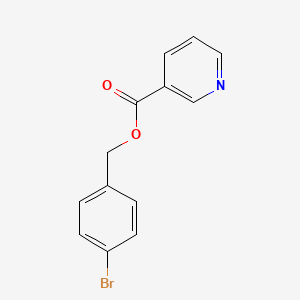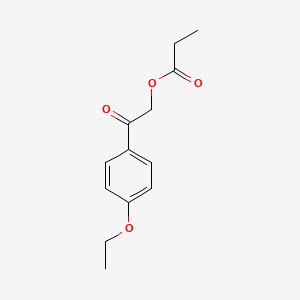![molecular formula C19H22N2O4 B5732090 N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as ACDU, is a synthetic compound that has been studied for its potential use in various scientific research applications. ACDU is a member of the urea family of compounds and is characterized by its unique chemical structure, which consists of an acetylphenyl group and a 2-(3,4-dimethoxyphenyl)ethyl group attached to a urea backbone.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for the development of anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in lab experiments is its relatively simple synthesis method, which makes it readily accessible to researchers. This compound has also been shown to exhibit potent cytotoxic activity against cancer cells, which makes it an attractive lead compound for the development of new anticancer drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its utility in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. One area of interest is the development of new analogs of this compound that exhibit improved solubility and potency. Another area of interest is the investigation of the mechanism of action of this compound and its potential interactions with other compounds and signaling pathways. Finally, further studies are needed to evaluate the potential therapeutic benefits of this compound and its analogs in preclinical and clinical settings.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea involves the reaction of 4-acetylphenyl isocyanate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. One area of interest is its potential as a lead compound for the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to exhibit cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)15-5-7-16(8-6-15)21-19(23)20-11-10-14-4-9-17(24-2)18(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCZZCEFWVBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide](/img/structure/B5732062.png)
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)


![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)